Field: Environmental Science and Nanotechnology
Application: Disperse dyes are used in studies related to the elimination of dyes from aqueous solutions .
Method: In one study, a novel quaternary organo-metal oxide nanocomposite was prepared and used for the adsorption of disperse red dye from aqueous solutions . The nanocomposite was characterized using different techniques, and the effect of various adsorption parameters was studied .
Results: The maximum amount of dye adsorbed was 100 mg/g at pH 2 and 4, respectively, with a physical spontaneous, and exothermic adsorption process . Monte Carlo simulation studies confirmed the strong interactions between the dye and surfaces atoms of the nanocomposite .
Field: Environmental Engineering
Application: Disperse Red 13 is used in studies related to the removal of dyes from aqueous solutions using different coagulants .
Method: In one study, the performance of different coagulants (aluminium sulphate, aluminium chloride, and ferric chloride) was examined for removing Disperse Red 13 from dye solution . Coagulation studies determined the optimum pH, mixing time, coagulant dosages, and initial dye concentrations .
Results: Under certain conditions, ferric chloride could remove more than 98% of Disperse Red 13 . The maximum volume of sludge was 0.3 kg/m3 which was produced when ferric chloride was used as a coagulant .
Field: Optical Physics
Application: Disperse Red 13 (DR13) is an azo dye that can be used as a non-linear optical (NLO) material .
Method: It is an azobenzene functionalized molecule with reversible cis-trans photoisomerization .
Results: This property allows it to be used for optical memory and switching devices .
Application: Disperse Red 13 is used in studies related to the absorption and luminescence band shifts when attached on silica spheres .
Method: A covalent bond is formed between an isocyanatopropyl triethoxysilane (ICPTES) and a Disperse Red 13 prior to being incorporated inside the spheres .
Results: The absorption band for the Disperse Red 13 shifted 28 nm toward shorter wavelength due to the antiparallel geometry of the azo-chromophores . A broad luminescence was observed for Disperse Red 13 in silica spheres and shifted toward the blue with increasing excitation wavelength .
Field: Chemistry
Application: Disperse Red 13 is used in the synthesis of new disperse dyes .
Method: A series of new disperse dyes have been synthesized over the past thirteen years in an environmentally safe and economical way using innovative methods, conventional methods, or using microwave technology as a safe and uniform method of heating .
Results: The synthesized dyes can be applied to most synthetic fibers using simple exhaustion techniques .
Field: Environmental Science
Application: Disperse Red 13 is used in studies related to the elimination of dyes from aqueous solutions .
Method: A comprehensive study that combined both experimental and computational experiments was performed to evaluate the usage of organo-metal oxide nanocomposite for the elimination of disperse red dye from aqueous solutions .
Results: The maximum amount of dye adsorbed was 100 mg/g on the nanocomposite at pH 2 and 4, respectively with a physical spontaneous, and exothermic adsorption process .
Disperse Red 13 is an azo dye characterized by the chemical formula C₁₆H₁₇ClN₄O₃ and a molecular weight of 348.78 g/mol. It is also known by synonyms such as Celliton Fast Rubine B and Cibacet Rubine BS. This compound features a chlorine substituent, which distinguishes it from similar dyes, such as Disperse Red 1, which lacks this feature. The presence of chlorine in its structure has implications for its biological activity and environmental impact .
Disperse Red 13 has been associated with mutagenic properties, as demonstrated in several assays, including the Ames test and the Micronucleus Assay. These studies indicate that the dye can induce frame-shift mutations and chromosomal damage in various biological systems, including human cells and aquatic organisms . The chlorine substituent in Disperse Red 13 appears to reduce its mutagenicity compared to Disperse Red 1, although it still presents ecotoxicity concerns .
Disperse Red 13 can be synthesized through azo coupling reactions involving appropriate diazonium salts and coupling components. The synthesis typically involves:
The specific synthetic route can vary based on desired purity and yield .
Interaction studies involving Disperse Red 13 have focused on its toxicological effects on aquatic life and human health. Research indicates that exposure to this dye can lead to significant cytotoxicity in cell cultures and acute toxicity in aquatic organisms like Daphnia similis . The presence of chlorine in Disperse Red 13 modifies its interaction profile compared to other azo dyes, affecting both mutagenicity and ecotoxicity .
Disperse Red 13 shares structural similarities with several other azo dyes, particularly those within the Disperse Red category. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Disperse Red 1 | C₁₆H₁₇N₄O₃ | Lacks chlorine; higher mutagenicity |
Disperse Blue 1 | C₁₆H₁₅N₃O₂ | Different color; used for textiles |
Disperse Yellow 3 | C₁₂H₁₅N₃O₂ | Lower toxicity; different applications |
Disperse Orange 37 | C₂₀H₂₂N₄O₂ | Higher solubility; used in various polymers |
Disperse Red 13's unique chlorine substituent contributes to its distinct biological activity profile compared to these similar compounds. While it retains vibrant color properties necessary for applications in textile industries, its reduced mutagenicity relative to Disperse Red 1 highlights the importance of chemical modifications for safety considerations .
Irritant